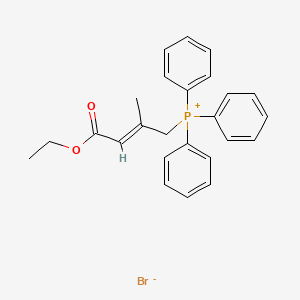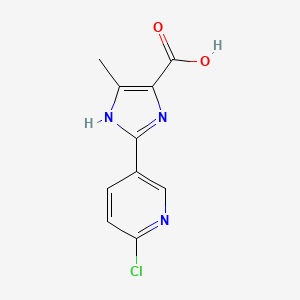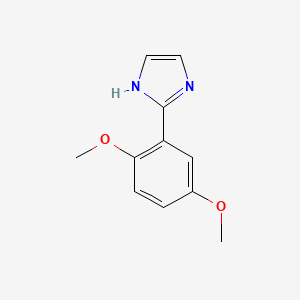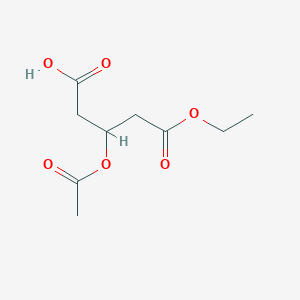
3-Iodo-6-(trifluoromethoxy)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6-(trifluoromethoxy)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are bicyclic compounds containing a pyrazole fused to a benzene ring. The presence of iodine and trifluoromethoxy groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(trifluoromethoxy)-1H-indazole typically involves the introduction of iodine and trifluoromethoxy groups onto an indazole scaffold. One common method involves the iodination of 6-(trifluoromethoxy)-1H-indazole using iodine or an iodine-containing reagent under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-6-(trifluoromethoxy)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the indazole ring.
Wissenschaftliche Forschungsanwendungen
3-Iodo-6-(trifluoromethoxy)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.
Material Science: The compound’s properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Iodo-6-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine and trifluoromethoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-iodo-6-(trifluoromethoxy)-4-pyridinyl]acetic acid: This compound shares the trifluoromethoxy and iodine groups but differs in its core structure.
3-Iodo-6-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonamide: Another compound with similar functional groups but a different core structure.
Uniqueness
3-Iodo-6-(trifluoromethoxy)-1H-indazole is unique due to its specific indazole core structure combined with the iodine and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H4F3IN2O |
|---|---|
Molekulargewicht |
328.03 g/mol |
IUPAC-Name |
3-iodo-6-(trifluoromethoxy)-2H-indazole |
InChI |
InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H,13,14) |
InChI-Schlüssel |
ZVZMJKIGFPFVTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NN=C2C=C1OC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)

![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)



![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)
![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)


![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
![Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]-](/img/structure/B12283580.png)

![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
